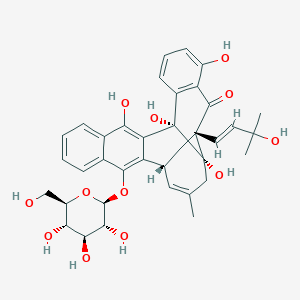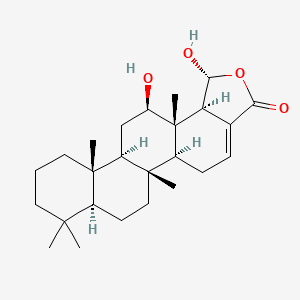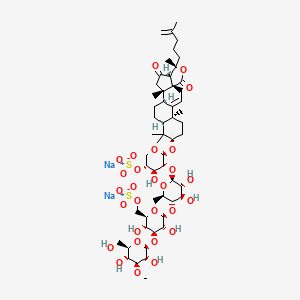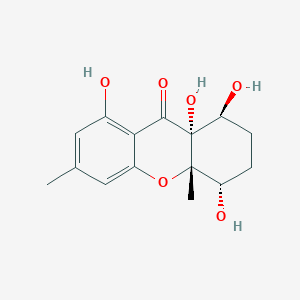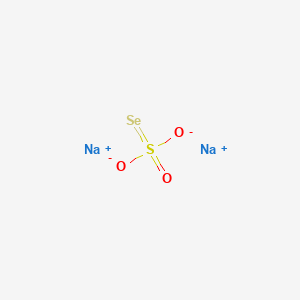
Sodium selenosulfate
Overview
Description
Sodium selenosulfate is an inorganic compound with the chemical formula Na₂SeSO₃This compound is known for its ability to form selenium nanoparticles and its potential cytotoxic effects on certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium selenosulfate can be synthesized through several methods:
Reaction of Sodium Sulfite with Elemental Selenium: This reaction occurs at nanoparticle size at 37°C, yielding this compound.
Mixing Sodium Selenite, Glutathione, and Sodium Sulfite: This method involves mixing these reagents at room temperature, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of potassium selenosulfate due to its easier accessibility. Potassium selenosulfate is obtained by refluxing potassium sulfite with elemental selenium . The sodium salt is less accessible due to the lower solubility of sodium selenite.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where it can be reduced to elemental selenium or oxidized to other selenium compounds.
Substitution Reactions: It can participate in substitution reactions, where selenium atoms replace other elements in compounds.
Common Reagents and Conditions:
Sodium Sulfite and Elemental Selenium: Used in the synthesis of this compound.
Glutathione and Sodium Selenite: Used in the preparation of this compound at room temperature.
Major Products Formed:
Selenium Nanoparticles: Formed through the reduction of this compound.
Selenide Compounds: Such as cadmium selenide, silver selenide, and copper selenide.
Scientific Research Applications
Sodium selenosulfate has several scientific research applications:
Chemistry: Used as a selenium source for the formation of selenium nanoparticles and selenide quantum dots.
Biology and Medicine: Demonstrates cytotoxic effects on various cancer cell lines, including HepG2, Caco2, and leukemia cells.
Industry: Utilized in the preparation of selenium-containing nanoparticles for various industrial applications.
Mechanism of Action
The mechanism of action of sodium selenosulfate involves its ability to increase the activity of certain enzymes, such as glutathione peroxidase and thioredoxin reductase . These enzymes play a crucial role in protecting cells from oxidative damage. This compound’s cytotoxic effects are likely due to its ability to generate reactive oxygen species, leading to cell death .
Comparison with Similar Compounds
Sodium Selenite (Na₂SeO₃): Another selenium-containing compound with similar applications in biology and medicine.
Sodium Selenate (Na₂SeO₄): Used in similar applications but differs in its oxidation state and reactivity.
Selenocysteine: An organoselenium compound with distinct biological functions.
Uniqueness of Sodium Selenosulfate: this compound is unique due to its ability to form selenium nanoparticles and its potential cytotoxic effects on cancer cells. It is more stable and easier to handle compared to other selenium sources like selenourea .
Properties
IUPAC Name |
disodium;dioxido-oxo-selanylidene-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O3SSe/c;;1-4(2,3)5/h;;(H2,1,2,3,5)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCPHQCRIACCIF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=[Se])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O3SSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701033629 | |
| Record name | Disodium selenosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701033629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25468-09-1 | |
| Record name | Sodium selenosulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025468091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium selenosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701033629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25468-09-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM SELENOSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6519TQ9V1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


